Phenyl-beta-D-glucuronide

Descripción general

Descripción

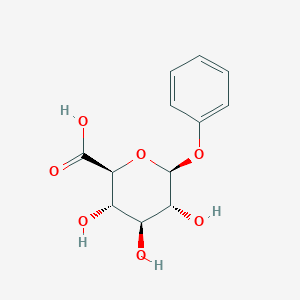

Phenyl-beta-D-glucuronide (CAS: 17685-05-1) is a glucuronide conjugate formed via the enzymatic linkage of β-D-glucuronic acid to a phenyl group. Its molecular formula is C₁₂H₁₄O₇, with a molecular weight of 270.24 g/mol and a defined stereochemistry at five chiral centers . This compound serves as a chromogenic substrate for β-glucuronidase, an enzyme overexpressed in tumor microenvironments, enabling its application in cancer detection via induced volatolomics. Upon hydrolysis by β-glucuronidase, it releases phenol, which can be detected using handheld electrochemical sensors . Its bio-compatibility and specificity make it a promising diagnostic tool in oncology .

Métodos De Preparación

Chemical Synthesis of Phenyl-β-D-Glucuronide

The most well-documented method for synthesizing phenyl-β-D-glucuronide involves a two-step chemical process starting from methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate. This approach ensures high purity and scalability, making it suitable for mass production .

Glycosidation Reaction

The first step involves the reaction of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (Compound 1) with phenol in the presence of a tin(IV) chloride () catalyst. The reaction proceeds in dichloromethane (DCM) at room temperature for 16 hours, yielding Intermediate 2 (Figure 1a) .

Key Parameters:

-

Catalyst: Tin(IV) chloride ()

-

Solvent: Dichloromethane (DCM)

-

Reaction Time: 16 hours

-

Yield: 41.8%

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the acetylated intermediate’s structure, with characteristic peaks at 7.44 (t, , 2H) in -NMR and 1743 cm (C=O stretch) in IR .

Deprotection via Hydrolysis

Intermediate 2 undergoes hydrolysis using sodium methoxide () in methanol () at room temperature for 2 hours. This step removes the acetyl protecting groups, yielding phenyl-β-D-glucuronide (Compound 3) .

Key Parameters:

-

Base: Sodium methoxide ()

-

Solvent: Methanol ()

-

Reaction Time: 2 hours

-

Yield: 35.1%

Post-hydrolysis characterization via liquid chromatography (LC) and gas chromatography (GC) confirms the absence of acetyl groups and the presence of free hydroxyl moieties .

Table 1: Summary of Synthetic Steps and Yields

| Step | Reactants | Catalyst/Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Compound 1 + Phenol | /DCM | 16 | 41.8 |

| 2 | Intermediate 2 + | 2 | 35.1 |

The final product’s identity is verified through multi-modal spectroscopic analysis, ensuring compliance with reference standards (CAS: 17685-05-1) .

Spectroscopic Profiling

-

IR Spectroscopy: Peaks at 3502 cm (O–H stretch) and 1600 cm (aromatic C=C) align with phenyl-β-D-glucuronide’s functional groups .

-

-NMR: Signals at 5.22–5.16 (m, 1H, anomeric proton) and 3.72–3.61 (m, 3H, glucuronic acid protons) confirm the β-glycosidic linkage .

-

Mass Spectrometry (MS): A molecular ion peak at 270.23 corresponds to the compound’s molecular weight .

Table 2: Key Spectral Data for Phenyl-β-D-Glucuronide

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| IR | 3502, 1743, 1600 cm | O–H, C=O, and aromatic stretches |

| -NMR | 7.44 (t, 2H), 5.22–5.16 (m, 1H) | Aromatic protons, anomeric configuration |

| MS | 270.23 | Molecular ion ([M+H]) |

Enzymatic Hydrolysis and Product Analysis

To validate the compound’s functionality, enzymatic hydrolysis using β-glucuronidase is performed. The enzyme cleaves the β-glycosidic bond, releasing phenol, which is detectable via LC and GC .

Hydrolysis Conditions

-

Enzyme: β-Glucuronidase (activity: 4.5 standard units/mL at pH 4.5)

-

Substrate Concentration: 200 μg/kg (optimized for maximal phenol release)

LC chromatograms show complete conversion of phenyl-β-D-glucuronide to phenol, with retention times matching commercial standards .

Comparative Analysis with Natural Sources

Although phenyl-β-D-glucuronide can be isolated from Glycine max (soybean), synthetic methods are preferred for reproducibility and scalability . Natural extraction involves complex purification steps, whereas chemical synthesis offers precise control over reaction parameters and higher yields .

Industrial Scalability and Optimization

The described synthetic route is amenable to industrial-scale production. Key optimizations include:

Análisis De Reacciones Químicas

Tipos de reacciones

Fenil-d5 .beta.-D-Glucurónido experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados fenólicos.

Reducción: Las reacciones de reducción pueden convertir la parte de glucurónido en su alcohol correspondiente.

Sustitución: El anillo fenilo puede experimentar reacciones de sustitución con diversos electrófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los electrófilos como los halógenos y los cloruros de sulfonilo se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Derivados fenólicos.

Reducción: Derivados alcohólicos.

Sustitución: Diversos derivados fenilo sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Background

Phenyl-beta-D-glucuronide is a glucuronide conjugate of phenol, with the molecular formula and a molecular weight of approximately 270.23 g/mol. It is primarily derived from the metabolism of phenolic compounds in various biological systems, including plants such as Glycine max (soybean) .

Cancer Detection through Induced Volatolomics

One of the most promising applications of PBG is in the early detection of cancer through a technique known as induced volatolomics. This method leverages the enzymatic activity of beta-glucuronidase, which is often upregulated in tumor microenvironments.

Mechanism

- Upon administration, PBG is metabolized by beta-glucuronidase to release volatile phenols.

- These phenols can be detected in exhaled breath using specialized handheld breath analyzers.

Case Study: Breath Analysis for Cancer Risk

A pilot study demonstrated that breath samples from mice treated with PBG showed a significant increase in phenol levels correlating with tumor volume. The breath analyzer achieved a specificity and sensitivity above 94.3% within 10 minutes of administration, indicating its potential for non-invasive cancer screening .

Analytical Chemistry Applications

PBG serves as a reference standard in chromatographic and mass spectrometry studies. Its role is crucial in quantifying glucuronide conjugates in various biological samples.

Applications in Research

- Quantification : Used to measure levels of glucuronides in urine and plasma samples.

- Standardization : Acts as a benchmark for developing assays to detect other phenolic glucuronides .

Drug Metabolism Studies

PBG is also utilized in pharmacokinetic studies to understand how drugs are metabolized and excreted in the body. Its glucuronidation pathway provides insights into the metabolic fate of phenolic drugs.

Research Findings

- Studies have shown contrasting effects on bacterial growth when comparing free phenolic components and their respective glucuronides, suggesting implications for gut microbiota interactions with drug metabolism .

Biocompatibility Assessments

Research has indicated that PBG exhibits satisfactory biocompatibility, making it suitable for use as an exogenous agent in various biomedical applications. This characteristic is critical for ensuring safety during clinical applications .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Detection | Induced volatolomics for breath analysis | Sensitivity > 94.3% for tumor risk prediction |

| Analytical Chemistry | Reference standard for quantifying glucuronides | Essential for assay development |

| Drug Metabolism | Studies on pharmacokinetics of phenolic drugs | Insights into metabolic pathways |

| Biocompatibility | Assessments for safety in clinical use | Demonstrates satisfactory biocompatibility |

Mecanismo De Acción

Fenil-d5 .beta.-D-Glucurónido ejerce sus efectos a través de su marcaje con isótopos estables, lo que permite una cuantificación y un seguimiento precisos en los estudios analíticos. Los átomos de deuterio en el compuesto no alteran significativamente sus propiedades químicas, pero proporcionan una diferencia de masa distinta que se puede detectar mediante espectrometría de masas. Esto permite a los investigadores rastrear el metabolismo y la distribución del compuesto en los sistemas biológicos .

Comparación Con Compuestos Similares

Comparison with Similar Glucuronide Compounds

Substrate Specificity for β-Glucuronidase

p-Nitrophenyl Glucuronide

- Structure : Features a p-nitrophenyl aglycone instead of phenyl.

- Application: Widely used in enzyme activity assays due to its release of yellow p-nitrophenol upon hydrolysis.

- Advantages: Linear correlation with phenolphthalein glucuronide in clinical assays, but offers faster kinetic readouts and higher sensitivity .

- Limitations : Requires alkaline conditions for color development, unlike phenyl-beta-D-glucuronide, which operates in neutral physiological environments .

Phenolphthalein Glucuronide

- Structure: Contains a phenolphthalein aglycone.

- Application: Releases phenolphthalein (pink under basic conditions) for colorimetric detection.

- Comparison: While both this compound and phenolphthalein glucuronide are chromogenic, the latter requires pH adjustment for visualization, complicating real-time diagnostics .

Methylumbelliferyl-beta-D-Glucuronide

- Structure : Fluorogenic substrate with a 4-methylumbelliferone aglycone.

- Application : Used in microbiology for rapid identification of E. coli via fluorescence.

- Key Difference : Fluorogenic properties enable detection without secondary reagents, unlike this compound’s reliance on electrochemical sensors .

Structural and Functional Analogues

Ethyl-beta-D-Glucuronide

- Structure : Ethyl group instead of phenyl.

- Application: Biomarker for ethanol consumption, detected in urine and serum.

- Stability : Highly stable in plasma (half-life >81 days in some conjugates), whereas this compound is designed for rapid hydrolysis in tumors .

Benzoyl Glucuronide

- Structure : Acyl glucuronide derived from benzoic acid.

- Toxicity Profile: Known for reactive intermediates causing drug-induced toxicity, unlike this compound, which is non-toxic and excreted safely .

Indomethacin Acyl-β-D-Glucuronide

- Structure : Acyl-linked glucuronide of the NSAID indomethacin.

- Metabolic Fate: Associated with hepatic toxicity due to protein adduct formation, contrasting with this compound’s diagnostic safety .

Therapeutic and Diagnostic Derivatives

Beta-Glucuronide Linkers in Antibody-Drug Conjugates (ADCs)

- Example: Auristatin derivatives (MMAE/MMAF) linked via β-glucuronide to monoclonal antibodies.

- Stability : Plasma half-life >81 days for MMAF conjugates, enabling sustained drug delivery.

Ezetimibe Hydroxy Glucuronide

- Structure: Phenolic and benzylic glucuronides of the cholesterol drug ezetimibe.

- Pharmacokinetics: Dual glucuronidation pathways affect drug clearance, whereas this compound is a single-pathway diagnostic agent .

Fluorogenic and Natural Product Glucuronides

3-Carboxyumbelliferyl-β-D-Glucuronide

- Application : Fluorogenic substrate for β-glucuronidase in pharmacological research.

- Advantage : Higher fluorescence quantum yield than this compound but requires UV excitation, limiting point-of-care use .

Naringenin 7-O-Glucuronide

- Structure: Flavonoid glucuronide with antioxidant properties.

- Biological Role: Involved in plant metabolism, unlike this compound’s synthetic diagnostic role .

Research Findings and Clinical Relevance

- Cancer Diagnostics: this compound outperforms fluorogenic substrates in rapid, non-invasive breath analysis, achieving >94.3% specificity/sensitivity in murine models .

- Drug Safety : Unlike acyl glucuronides (e.g., indomethacin), this compound lacks reactive intermediates, minimizing toxicity risks .

- Enzyme Kinetics: Competitive studies show this compound has a lower Kₘ for β-glucuronidase than phenolphthalein glucuronide, enhancing substrate affinity .

Actividad Biológica

Phenyl-beta-D-glucuronide (PBG) is a glucuronide conjugate of phenol, recognized for its potential biological activities, particularly in the context of cancer diagnostics and therapeutic applications. This article synthesizes current research findings on the biological activity of PBG, highlighting its mechanisms of action, bio-compatibility, and implications in clinical settings.

Overview of this compound

This compound is formed through the enzymatic process of glucuronidation, which enhances the solubility and excretion of phenolic compounds. This compound is particularly interesting due to its metabolism by β-glucuronidase, an enzyme often overexpressed in tumor microenvironments. The breakdown of PBG can lead to the release of phenol, which has been linked to various biological effects.

-

Metabolism and Enzymatic Activity :

- PBG is metabolized by β-glucuronidase, leading to the production of volatile phenols. This reaction is particularly pronounced in tumor environments where β-glucuronidase is highly accumulated .

- The resulting phenols can be detected in breath samples, providing a non-invasive method for cancer risk assessment. Studies have shown that breath analyzers can predict tumor risks with a specificity and sensitivity exceeding 94% within 10 minutes post-administration .

-

Toxicity and Bio-compatibility :

- Preliminary studies assessing the cytotoxicity of PBG reveal that it exhibits negligible toxicity at concentrations up to 500 μg/mL when tested on human gastric mucosal epithelial cells, maintaining a cell viability rate of 92.3% .

- Systemic toxicity tests in murine models indicate that PBG does not induce acute systemic toxicity or skin allergic reactions, confirming its favorable bio-compatibility for potential therapeutic use .

Table 1: Summary of Key Studies on this compound

Case Studies

-

Breath Analysis for Tumor Detection :

In a pilot study involving healthy and tumor-bearing mice, breath samples were analyzed post-administration of PBG. The results indicated a significant increase in exhaled phenol levels correlating with tumor growth, suggesting that PBG could serve as an early biomarker for gastric cancer . -

Toxicological Assessments :

A comprehensive toxicological evaluation demonstrated that repeated administration of PBG did not adversely affect body weight or organ integrity in treated mice compared to controls, reinforcing its safety profile for potential clinical applications .

Implications for Clinical Applications

The findings surrounding this compound underscore its potential as both a diagnostic tool and a therapeutic agent. Its ability to produce detectable metabolites in breath samples opens avenues for non-invasive cancer screening methods. Furthermore, its favorable bio-compatibility positions it as a candidate for enhancing drug delivery systems targeting tumors through selective enzymatic activation.

Q & A

Basic Research Questions

Q. How is Phenyl-beta-D-glucuronide utilized as a reference standard in metabolite quantification?

this compound is widely employed in chromatographic (e.g., HPLC) and mass spectrometry studies to quantify glucuronidated metabolites in biological fluids like plasma and urine. Its structural similarity to endogenous glucuronides ensures accurate calibration and validation of analytical methods. Researchers use it to establish retention times, optimize ionization parameters, and validate recovery rates in complex matrices .

Q. What synthetic routes are commonly employed to produce high-purity this compound?

A standard synthesis involves reacting glucuronic acid with phenol in the presence of sulfuric acid, followed by purification via crystallization or chromatography. Quality control includes HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight validation .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- HPLC : To assess purity and separation efficiency.

- NMR : For stereochemical confirmation and functional group analysis.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns. These methods ensure batch-to-batch consistency, particularly for studies requiring precise quantification .

Q. What are the key considerations when selecting this compound as a substrate for beta-glucuronidase assays?

Researchers prioritize substrate specificity, solubility, and enzymatic turnover rates. This compound is favored over alternatives (e.g., phenolphthalein glucuronide) due to its higher sensitivity in colorimetric or fluorometric detection. Linearity of hydrolysis kinetics must be validated under physiological pH and temperature conditions .

Advanced Research Questions

Q. How are beta-glucuronide linkers, such as this compound, optimized for stability in antibody-drug conjugates (ADCs)?

Stability is assessed via plasma incubation studies (e.g., rat plasma half-life >80 days) and enzymatic release assays using beta-glucuronidase. Conjugates are engineered to remain inert in circulation while enabling targeted drug release in tumor microenvironments. Structural modifications, such as steric hindrance around the glucuronide moiety, enhance stability without compromising enzymatic cleavage efficiency .

Q. What methodologies are employed to study the interaction between this compound and organic anion transporters (OATPs)?

In vitro models using transfected HeLa or HEK293 cells expressing OATPs are standard. Competitive uptake assays with radiolabeled substrates (e.g., [³H]E2-17G) quantify transport affinity (Km) and inhibition constants (Ki). Charge distribution at the 17- or 3-position of the glucuronide is critical for transporter recognition .

Q. How do researchers address variability in beta-glucuronidase activity measurements using this compound?

Variability is minimized by standardizing enzyme sources (e.g., recombinant vs. tissue-derived), pre-treating samples to remove endogenous inhibitors, and incorporating internal controls like 4-methylumbelliferyl-beta-D-glucuronide. Kinetic parameters (Vmax, Km) are validated across multiple replicates to ensure reproducibility .

Q. What enzymatic strategies enhance the yield and specificity of this compound synthesis?

Immobilized uridine diphosphate-glucuronosyltransferases (UGTs) on sepharose beads improve reaction efficiency and reusability. Co-factor supplementation (e.g., UDP-glucuronic acid) and pH optimization (6.5–7.5) enhance regioselectivity, reducing byproduct formation .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound-derived compounds?

Subcutaneous xenograft models (e.g., lymphoma or renal carcinoma) are used to assess tumor-specific drug release and systemic toxicity. Pharmacokinetic parameters (Cmax, AUC) are measured via LC-MS/MS, while efficacy is evaluated through tumor volume regression and survival analysis .

Q. Methodological Considerations Table

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHAUDNUGBNUDZ-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601034474 | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17685-05-1 | |

| Record name | Phenol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.